molecular formula C26H31N5O2S B11269978 1-((2,5-dimethylbenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

1-((2,5-dimethylbenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11269978
M. Wt: 477.6 g/mol
InChI Key: RJIPBXHNDHGMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

The synthesis of 1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. One common synthetic route includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has shown potential in several scientific research areas:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H31N5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H31N5O2S/c1-6-11-30-24(33)21-10-9-19(23(32)27-14-16(2)3)13-22(21)31-25(30)28-29-26(31)34-15-20-12-17(4)7-8-18(20)5/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,32)

InChI Key

RJIPBXHNDHGMMB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.